3-Amino-4-cyclohexyl-2-methylbutan-2-ol
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Overview
Description
3-Amino-4-cyclohexyl-2-methylbutan-2-ol is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This compound is characterized by the presence of an amino group, a cyclohexyl group, and a tertiary alcohol group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyclohexyl-2-methylbutan-2-ol typically involves the reaction of cyclohexylmethyl ketone with methylamine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-cyclohexyl-2-methylbutan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexylmethyl ketone.
Reduction: Formation of cyclohexylmethylamine.
Substitution: Formation of various substituted amines and alcohols.
Scientific Research Applications
3-Amino-4-cyclohexyl-2-methylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Amino-4-cyclohexyl-2-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclohexyl group provides hydrophobic interactions. These interactions can influence the compound’s binding affinity and activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclohexyl-2-methylbutan-2-ol
- 4-Amino-2-methylbutan-2-ol
- Cyclohexanepropanol, α,α-dimethyl
Uniqueness
3-Amino-4-cyclohexyl-2-methylbutan-2-ol is unique due to the presence of both an amino group and a cyclohexyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
3-amino-4-cyclohexyl-2-methylbutan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-11(2,13)10(12)8-9-6-4-3-5-7-9/h9-10,13H,3-8,12H2,1-2H3 |
InChI Key |
GXPJBRFKTAXGRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(CC1CCCCC1)N)O |
Origin of Product |
United States |
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